
4-(Hex-5-EN-1-YL)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hex-5-EN-1-YL)-1,1’-biphenyl is an organic compound that features a biphenyl core with a hex-5-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a hex-5-en-1-yl group. One common method is the use of a Grignard reagent, where hex-5-en-1-yl magnesium bromide reacts with a biphenyl halide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hex-5-EN-1-YL)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the hex-5-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-(Hex-5-EN-1-YL)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a biphenyl core.
9-Anthraldehyde oxime: Another compound with a hex-5-en-1-yl group but different core structure.
Uniqueness
4-(Hex-5-EN-1-YL)-1,1’-biphenyl is unique due to its biphenyl core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
115181-05-0 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-hex-5-enyl-4-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h2,5,7-8,10-15H,1,3-4,6,9H2 |
Clé InChI |
VYKDNXHLHORSMA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


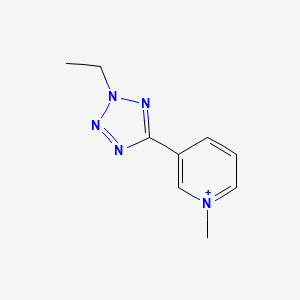
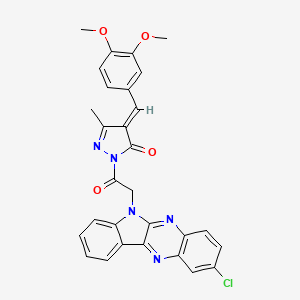
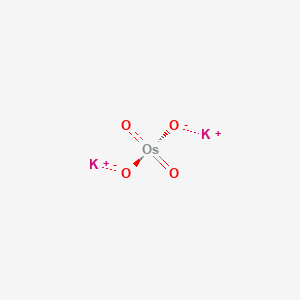
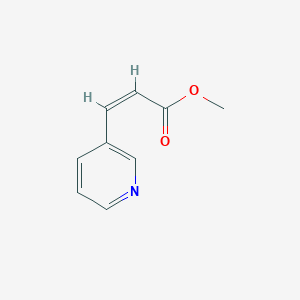
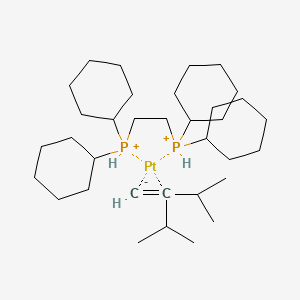
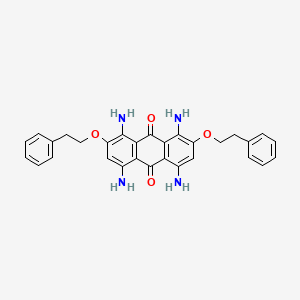
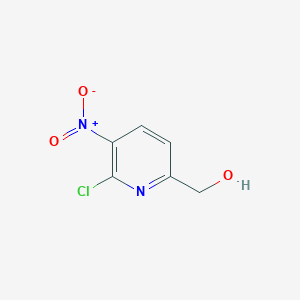
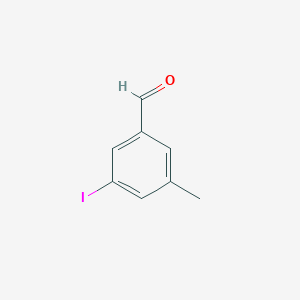
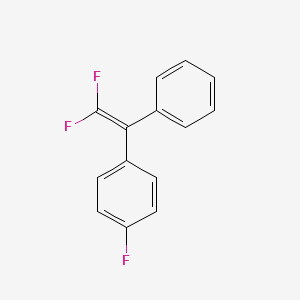
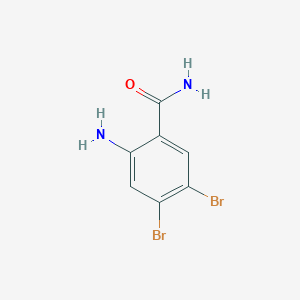
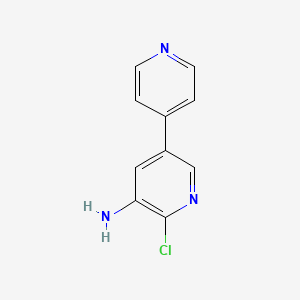

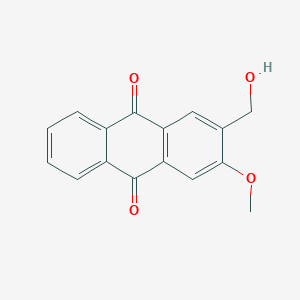
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
